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Compound of Interest |

6-Bromo-3-isopropoxy-2-
Compound Name:

methylpyridine
CAS No.: 1392466-94-2
Cat. No.: B1405423

Get Quote

In the landscape of medicinal chemistry, the substituted pyridine core is a privileged scaffold,

forming the backbone of numerous therapeutic agents. Its unique electronic properties, ability
to engage in hydrogen bonding, and synthetically versatile nature make it an invaluable
building block for drug development professionals. This guide focuses on a specific, highly
functionalized derivative: 6-Bromo-3-isopropoxy-2-methylpyridine.

This compound is engineered for utility. The bromo group at the 6-position serves as a robust
handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction
of aryl, heteroaryl, or alkyl groups. The isopropoxy group at the 3-position modulates the
electronic nature of the ring and provides a lipophilic, metabolically stable ether linkage that
can act as a hydrogen bond acceptor. Finally, the methyl group at the 2-position offers steric
influence and can be a crucial element for optimizing binding interactions with biological
targets.

As this is a specialized, non-commercial compound, this guide provides a comprehensive
overview of its proposed synthesis from readily available precursors, detailed characterization

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1405423#bc-rfq
https://www.benchchem.com/product/b1405423/docs?utm_src=pdf-body#introduction-identifying-a-versatile-scaffold-for-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

methods, and a discussion of its potential applications as a key intermediate in the synthesis of
complex bioactive molecules.

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is foundational to its application in

synthesis. Below is a summary of the calculated properties for the target compound and the

experimentally determined properties of its key precursor.

6-Bromo-3-isopropoxy-2-

6-Bromo-2-methylpyridin-

Property .
methylpyridine (Target) 3-ol (Precursor)

CAS Number Not available (non-commercial) 118399-86-3[1][2]

Molecular Formula CoH12BrNO CeHeBIrNO

Molecular Weight 230.10 g/mol 188.02 g/mol
Predicted: Colorless to pale

Appearance ) ) ] Colorless crystals
yellow oil or low-melting solid

- ) Predicted: >200 °C ]

Boiling Point Not available
(decomposes)

Melting Point Predicted: <40 °C 187-189 °C
CC1=C(OC(C)C)C=CC(Br)=N

SMILES L CC1=C(O)C=CC(Br)=N1
Predicted:

NZEZVKXETZALTH-
InChlKey YQDPJBCUDFVDFB-

UHFFFAOYSA-N

UHFFFAOYSA-N

Proposed Synthesis: O-Isopropylation via

Williamson Ether Synthesis

The most direct and reliable method to prepare the target compound is through the O-alkylation
of its hydroxypyridine precursor, 6-Bromo-2-methylpyridin-3-ol. The Williamson ether synthesis
provides a classic and robust framework for this transformation.
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Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

» Deprotonation: The phenolic hydroxyl group of 6-Bromo-2-methylpyridin-3-ol is weakly
acidic. A moderately strong base, such as potassium carbonate (K2COs) or a stronger base
like sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more
nucleophilic pyridinolate anion. The choice of a polar aprotic solvent like N,N-
Dimethylformamide (DMF) or acetonitrile (ACN) is crucial as it effectively solvates the cation
(K* or Na*) without interfering with the nucleophilicity of the anion.

» Nucleophilic Attack: The resulting pyridinolate anion attacks the electrophilic carbon of an
isopropylating agent (e.g., 2-bromopropane or isopropyl iodide). This SN2 attack proceeds
with inversion of stereochemistry (though not relevant for the achiral isopropyl group) and
forms the desired C-O ether bond, yielding the final product.[3] Secondary alkyl halides like
2-bromopropane are suitable, but care must be taken as competing elimination reactions can
occur, especially at higher temperatures.[3]

Experimental Workflow Diagram
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Caption: Synthesis workflow for 6-Bromo-3-isopropoxy-2-methylpyridine.
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Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the O-alkylation of hydroxypyridines.

[4]

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser
under an inert nitrogen atmosphere, add 6-Bromo-2-methylpyridin-3-ol (1.0 eq.).

Solvent and Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by finely
pulverized potassium carbonate (K2COs, 1.5-2.0 eq.).

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-
bromopropane (1.2-1.5 eq.) to the mixture via syringe.

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours.[4] Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into cold
water and transfer to a separatory funnel.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as
ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate under reduced pressure. The resulting crude residue should
be purified by flash column chromatography on silica gel to afford the pure product.

Spectroscopic Characterization: Verifying the
Structure

Confirmation of the product's identity is achieved through standard spectroscopic methods,

primarily Nuclear Magnetic Resonance (NMR).

'H NMR: The proton NMR spectrum is expected to show distinct signals:
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o A septet (a multiplet with 7 lines) at approximately é 4.5-4.8 ppm, corresponding to the
single methine proton (-OCH(CHs)2) of the isopropoxy group.

o Adoublet at approximately & 1.3-1.4 ppm, integrating to 6 protons, representing the two
equivalent methyl groups (-OCH(CHs)z) of the isopropoxy group.

o Asinglet at approximately & 2.4-2.5 ppm, integrating to 3 protons, for the methyl group on
the pyridine ring (Ar-CHs).

o Two doublets in the aromatic region (& 7.0-8.0 ppm), each integrating to 1 proton,
corresponding to the two coupled protons on the pyridine ring.[5]

e 13C NMR: The carbon NMR will corroborate the structure with signals for the 9 unique carbon
atoms, including the characteristic aliphatic signals for the isopropoxy group (one methine,
one methyl) and the aromatic carbons.

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a
molecular ion peak [M+H]* at approximately 230.0/232.0 m/z, demonstrating the
characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Medicinal Chemistry: A Gateway to
Novel Compounds

The primary utility of 6-Bromo-3-isopropoxy-2-methylpyridine is as a versatile intermediate
for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and
other targeted therapies.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp?)-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling
reactions. This allows for the efficient formation of new carbon-carbon or carbon-heteroatom
bonds.

o Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters is one of
the most powerful methods to create biaryl structures.[6] This is a cornerstone of modern
drug synthesis.[7][8]
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e Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 6-amino-
pyridine derivatives.

e Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, providing access to
a different chemical space.

e Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

The chemoselectivity of these reactions is high, meaning the C-Br bond will react preferentially
under palladium catalysis, leaving the ether and methyl groups untouched.[9]

lllustrative Suzuki Coupling Workflow
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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling

As with all laboratory chemicals, 6-Bromo-3-isopropoxy-2-methylpyridine and its precursors
should be handled with appropriate care.

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety goggles, and nitrile gloves.[10][11]

¢ Ventilation: Handle the compound and all reagents, especially volatile solvents like DMF, in a
well-ventilated chemical fume hood.[12][13]

o Hazards of Precursors and Reagents:

[¢]

Brominated Pyridines: Generally considered irritants to the skin, eyes, and respiratory
system. Harmful if swallowed.

[¢]

DMF (Solvent): A potential reproductive toxin; avoid inhalation and skin contact.

[¢]

Potassium Carbonate: An irritant; avoid creating dust.
o 2-Bromopropane: Flammable liquid and potential irritant.

Always consult the specific Safety Data Sheet (SDS) for each chemical used in the synthesis
before beginning work.[11][14] Contaminated waste should be disposed of according to
institutional and local regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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